molecular formula C9H16O2 B3054184 6-(2-Propynyloxy)-1-hexanol CAS No. 58757-86-1

6-(2-Propynyloxy)-1-hexanol

Cat. No. B3054184
CAS RN: 58757-86-1
M. Wt: 156.22 g/mol
InChI Key: YTNZKCVKQFVCJY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “6-(2-Propynyloxy)-1-hexanol” are not available, related compounds like pinacol boronic esters have been studied. They are used in catalytic protodeboronation, a valuable transformation in organic synthesis .

Scientific Research Applications

Drug Discovery

The compound “6-(2-Propynyloxy)-1-hexanol” could potentially be used in drug discovery. Its unique structure allows for diverse applications in various fields, such as drug discovery. It could be used as a building block in the synthesis of complex molecules with therapeutic potential .

Materials Science

In the field of materials science, this compound could be used in the synthesis of novel materials. For instance, it could be incorporated into covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks . These materials have potential applications in various areas, including energy storage and environmental remediation .

Biological Studies

In biological studies, “6-(2-Propynyloxy)-1-hexanol” could be used in the site-specific incorporation of non-standard amino acids into proteins . This could facilitate a range of applications from Förster resonance energy transfer (FRET) studies on protein conformational change and dynamics to protein stapling .

Protein Synthesis

This compound could potentially be used in protein synthesis. For instance, it could be used in the development of methods for site-specifically incorporating multiple distinct unnatural amino acids .

Energy Devices

In the field of energy devices, “6-(2-Propynyloxy)-1-hexanol” could potentially be used in the development of solid electrolytes for energy devices .

Genetic Code Engineering

“6-(2-Propynyloxy)-1-hexanol” could potentially be used in genetic code engineering. For instance, it could be used in the development of an expanded genetic code, which is an artificially modified genetic code in which one or more specific codons have been re-allocated to encode an amino acid that is not among the 22 common naturally-encoded proteinogenic amino acids .

Mechanism of Action

Target of Action

It is known that this compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This suggests that its targets could be specific proteins or biological structures that it is designed to interact with.

Mode of Action

It is known that this compound possesses an alkyne for bioorthogonal reaction with azides . This suggests that it might interact with its targets through a bioorthogonal chemical reaction, which is a type of chemical reaction that can occur inside living organisms without interfering with native biochemical processes.

Pharmacokinetics

It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might have good bioavailability and stability in the body, but further studies would be needed to confirm this and to provide more detailed pharmacokinetic information.

Action Environment

It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might be stable and effective in a range of physiological environments, but further studies would be needed to confirm this and to explore the influence of other environmental factors.

properties

IUPAC Name

6-prop-2-ynoxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZKCVKQFVCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602127
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Propynyloxy)-1-hexanol

CAS RN

58757-86-1
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

118 g. of 1,6-hexanediol are introduced into 800 ml. of absolute tetrahydrofuran and, while stirring well, treated portionwise over a period of 4 hours with 30 g. of sodium hydride. 60 ml. of hexamethylphosphoric acid triamide are then added, the mixture is heated to reflux and treated over a period of 12 hours with a solution of 149 g. of propargyl bromide and 200 ml. of tetrahydrofuran. The cooled mixture is poured on to ice-water and extracted three times with ether. The ether solutions are washed with water and sodium chloride solution, dried over sodium sulphate and evaporated. By distillation or chromatography there is obtained pure 6-(2-propynyloxy)-1-hexanol; boiling point (bulb-tube) = 75°C/0.015 mmHg; nD25 = 1.4560.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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